4-Carboethoxy-4'-pyrrolidinomethyl benzophenone
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Description
4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 . It has a molecular weight of 337.42 . The compound is also known by its IUPAC name, ethyl 4- [3- (1-pyrrolidinylmethyl)benzoyl]benzoate .
Molecular Structure Analysis
The molecular structure of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone includes a total of 50 bonds, comprising 27 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring (pyrrolidine), 2 six-membered rings (benzene), 1 aromatic ester, 1 aromatic ketone, and 1 aliphatic tertiary amine .Physical And Chemical Properties Analysis
4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a solid compound . It is insoluble in water .Scientific Research Applications
Photochemical Reactions
Benzophenone derivatives are utilized in photochemical reactions due to their ability to undergo energy transfer processes. For example, the direct substitution of hydrogen in C(sp3)–H bonds by pyridine using benzophenone under photo-irradiating conditions demonstrates the compound's utility in chemoselective transformations, enabling the construction of biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).
Photopolymerization Initiators
Benzophenone derivatives serve as photoinitiators in free radical photopolymerization processes. The study of benzophenone-di-1,3-dioxane (BP-DDO) as a novel photoinitiator revealed its efficiency in initiating the polymerization of acrylates and methacrylates, demonstrating the potential of benzophenone derivatives in polymer science and engineering applications (Wang Kemin et al., 2011).
Environmental Impact and Degradation
The environmental behavior and degradation of benzophenone derivatives are also areas of significant research interest. Studies on the chlorination transformation characteristics of benzophenone-4 (BP-4) in the presence of iodide ions have identified various halogenated products, highlighting the compound's transformation and potential environmental impact during water treatment processes (Fan Yang et al., 2017).
Photocatalytic Degradation
Research into the photocatalytic degradation of benzophenone derivatives, such as benzophenone-3 (BP-3), using novel photocatalysts like PbO/TiO2 and Sb2O3/TiO2, sheds light on methods to mitigate the environmental impact of these compounds. The study demonstrated the complete degradation of BP-3 under specific conditions, providing insights into potential environmental remediation strategies (Zhao Wang et al., 2019).
properties
IUPAC Name |
ethyl 4-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-9-18(10-12-19)20(23)17-7-5-16(6-8-17)15-22-13-3-4-14-22/h5-12H,2-4,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHWEVFQNBWPSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642739 |
Source
|
Record name | Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboethoxy-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-17-5 |
Source
|
Record name | Ethyl 4-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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